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5-(4-Chlorobutyl)-4-methyl-1,3-thiazole

Cat. No.: B13168235
CAS No.: 10014-55-8
M. Wt: 189.71 g/mol
InChI Key: PZJADZFYWFTPOR-UHFFFAOYSA-N
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Description

Overview of the Significance of 1,3-Thiazoles in Contemporary Organic and Synthetic Chemistry

The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This structural motif is a vital scaffold in medicinal chemistry and is present in a multitude of natural and synthetic compounds with significant therapeutic value. eurekaselect.comglobalresearchonline.net The unique electronic properties of the thiazole (B1198619) ring, arising from the delocalization of a lone pair of electrons from the sulfur atom to create a 6π-electron aromatic system, confer it with stability and a versatile reactivity profile. nih.govencyclopedia.pub

Thiazole derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities. nih.gov Notable examples include the antiretroviral drug Ritonavir, the anti-inflammatory agent Meloxicam, and the antibiotic Sulfathiazole. eurekaselect.comijper.org The thiazole ring is also a key component of thiamine (B1217682) (Vitamin B1), which is essential for metabolism, and the penicillin antibiotic family, where the reduced thiazolidine (B150603) ring is a core structural feature. eurekaselect.compharmaguideline.com In synthetic chemistry, the thiazole nucleus serves as a versatile building block for the construction of more complex molecular architectures and fused heterocyclic systems. pharmaguideline.com Its derivatives have found applications as dyes, fungicides, and accelerators in the vulcanization process. eurekaselect.compharmaguideline.com

Research Rationale and Academic Importance of Substituted Thiazole Derivatives

The academic pursuit of novel substituted thiazole derivatives, such as 5-(4-Chlorobutyl)-4-methyl-1,3-thiazole, is driven by the quest for new therapeutic agents and the exploration of structure-activity relationships (SAR). bohrium.com By systematically modifying the substituents at various positions on the thiazole ring, chemists can fine-tune the molecule's physical, chemical, and biological properties. nih.gov This approach has led to the development of compounds with a vast range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govnih.govwisdomlib.org

The rationale for this research is multifaceted. Firstly, the emergence of drug-resistant pathogens necessitates the creation of new antimicrobial agents with novel mechanisms of action, a role for which thiazole derivatives are actively investigated. bohrium.com Secondly, in oncology, thiazole-containing compounds like Dasatinib have proven effective as targeted therapies, spurring the synthesis of new analogues to target different cancer pathways. nih.govresearchgate.net SAR studies are crucial in this context, as they help identify the specific structural features responsible for a compound's biological activity. nih.govacs.org For example, research has shown that the nature and position of substituent groups—such as the chlorobutyl and methyl groups in the target compound—can dramatically influence potency and selectivity. nih.govacs.org This continuous effort to synthesize and screen new thiazole derivatives is vital for populating the drug discovery pipeline with promising new chemical entities. bohrium.comwisdomlib.org

Historical Development and Milestones in the Investigation of Thiazole Chemistry

The study of thiazole chemistry has a rich history dating back to the late 19th century. The foundational groundwork was laid by chemists like Hofmann and Hantzsch, whose pioneering work was crucial for future developments. ijper.org A pivotal milestone was the discovery of the Hantzsch thiazole synthesis in 1887 by Arthur Hantzsch. ijper.orgmdpi.com This reaction, which involves the condensation of an α-haloketone with a thioamide, remains one of the most common and versatile methods for constructing the thiazole ring and is widely used to prepare a variety of substituted derivatives. mdpi.comasianpubs.orgnih.gov

Another significant contribution to the synthetic arsenal (B13267) is the Cook-Heilbron thiazole synthesis , first reported in 1947. wikipedia.org This method produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide under mild conditions. wikipedia.orgnih.gov While the Hantzsch synthesis is generally more adaptable for introducing diverse substituents, the Cook-Heilbron method provided a key route to 5-aminothiazoles, which were previously a less accessible class of compounds. wikipedia.orgnih.gov Over the decades, numerous other synthetic methods have been developed, reflecting the enduring importance of this heterocyclic system in organic chemistry. pharmaguideline.comnih.gov

MilestoneDescriptionYearKey Contributor(s)
Hantzsch Thiazole Synthesis A condensation reaction of α-haloketones and thioamides to form the thiazole ring.1887Arthur Hantzsch
Gabriel Synthesis of Thiazoles A method to produce thiazole rings with specific substitutions.1910Siegmund Gabriel
Cook-Heilbron Synthesis A reaction forming 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents.1947Alan H. Cook, Sir Ian Heilbron

The compound this compound is a representative substituted thiazole. While extensive academic research specifically detailing this exact molecule is not widely published, its structure is closely related to intermediates used in the synthesis of more complex molecules. For instance, the ethanedisulfonate salt of this compound has been noted for its potential antimicrobial, antifungal, and anticancer properties, highlighting the biological relevance of this particular substitution pattern. ontosight.ai The synthesis of such a compound would typically involve the formation of the core thiazole ring followed by the introduction of the specific chlorobutyl and methyl side chains. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClNS B13168235 5-(4-Chlorobutyl)-4-methyl-1,3-thiazole CAS No. 10014-55-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10014-55-8

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

5-(4-chlorobutyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C8H12ClNS/c1-7-8(11-6-10-7)4-2-3-5-9/h6H,2-5H2,1H3

InChI Key

PZJADZFYWFTPOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCCCCl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 4 Chlorobutyl 4 Methyl 1,3 Thiazole

Retrosynthetic Analysis and Strategic Precursor Identification

A critical first step in devising a synthetic plan is retrosynthetic analysis, which involves the deconstruction of the target molecule into simpler, commercially available, or readily synthesizable starting materials.

Key Disconnections for the 1,3-Thiazole Ring Formation

The most logical and widely employed retrosynthetic disconnection for the 1,3-thiazole ring of 5-(4-chlorobutyl)-4-methyl-1,3-thiazole breaks the C(4)-C(5) and N(3)-C(4) bonds, as well as the S(1)-C(2) and N(3)-C(2) bonds. This approach is characteristic of the well-established Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone and a thioamide.

Following this strategy, the primary disconnection points to two key precursors:

An α-haloketone : Specifically, a haloketone that will provide the C(4)-methyl and C(5)-(4-chlorobutyl) fragments. A suitable precursor would be 1-halo-6-chloro-2-hexanone .

A thioamide : The simplest thioamide, thioacetamide (B46855) , can serve as the source for the N(3), C(2), and S(1) atoms of the thiazole ring.

An alternative disconnection strategy could involve the formation of the C(4)-C(5) bond on a pre-formed thiazole ring, for instance, through the functionalization of a 4-methylthiazole derivative at the 5-position. However, the Hantzsch approach is generally more convergent and efficient for constructing such polysubstituted thiazoles.

Synthesis of Halogenated Aliphatic Chains and Thiazole Precursors

The successful synthesis of the target molecule is contingent on the efficient preparation of its key precursors.

Synthesis of 1-halo-6-chloro-2-hexanone:

The synthesis of ω-halo-ketones like 6-chloro-2-hexanone can be achieved through several methods. One common approach involves the ring-opening of a cyclic precursor. For instance, 1-methylcyclopentanol can be reacted with an alkali metal hypochlorite in the presence of a carboxylic acid to form 1-methylcyclopentyl hypochlorite, which upon heating, rearranges to yield 6-chloro-2-hexanone google.comguidechem.com. The subsequent α-halogenation of 6-chloro-2-hexanone at the C1 position would provide the desired 1-halo-6-chloro-2-hexanone. Direct halogenation of ketones is a standard transformation in organic synthesis nih.gov.

Synthesis of Thioacetamide:

Thioacetamide is a commercially available reagent. However, for the synthesis of more complex or functionalized thioamides, various methods are available. A common laboratory preparation involves the reaction of the corresponding amide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide organic-chemistry.org.

Classical and Modern Synthetic Routes for the 1,3-Thiazole Core

With the key precursors in hand, various synthetic methodologies can be employed to construct the 1,3-thiazole ring of this compound.

Modified Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and remains one of the most versatile and widely used methods bepls.comresearchgate.net. The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.

In the context of synthesizing this compound, the reaction would proceed as follows:

Reaction Scheme:

The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and often with heating. The mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These modifications include the use of microwave irradiation, ultrasound, and various catalysts bepls.com. For instance, green chemistry approaches have utilized water as a solvent or have been performed under solvent-free conditions bepls.com.

Precursor 1Precursor 2Reaction TypeKey Features
1-halo-6-chloro-2-hexanoneThioacetamideHantzsch SynthesisClassical, versatile, reliable
1-halo-6-chloro-2-hexanoneThioacetamideMicrowave-assisted HantzschReduced reaction times, often higher yields
1-halo-6-chloro-2-hexanoneThioacetamideUltrasound-assisted HantzschEnhanced reaction rates

Multicomponent Reactions (MCRs) and Cascade Cyclizations

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of polysubstituted thiazoles.

A potential MCR approach for the synthesis of this compound could involve the reaction of an aldehyde, an amine, a source of sulfur, and a component that provides the C4-C5 fragment. While a specific MCR for this exact molecule is not readily found in the literature, the principles of MCRs suggest that such a convergent synthesis could be designed. For example, a one-pot reaction of an appropriate β-keto compound, an aldehyde, ammonia (B1221849), and a sulfur source could potentially lead to the desired thiazole.

Cascade or domino reactions, where a series of intramolecular reactions are triggered by a single event, also offer an elegant pathway to thiazole derivatives. These reactions can lead to the rapid assembly of the heterocyclic core with high atom economy.

Annulation Reactions and Other Heterocycle-Forming Strategies

Annulation reactions, which involve the formation of a new ring onto an existing structure, can also be employed for thiazole synthesis. For instance, a pre-functionalized aliphatic chain could undergo a cyclization reaction to form the thiazole ring.

Other strategies for forming the 1,3-thiazole core include:

From α-aminonitriles (Cook-Heilbron synthesis): This method involves the reaction of α-aminonitriles with carbon disulfide or related reagents.

From thioamides and alkynyl(aryl)iodonium reagents: This approach provides a route to 2,4,5-trisubstituted thiazoles acs.org.

While these methods are valuable, the Hantzsch synthesis and its modifications remain the most direct and likely successful route for the preparation of this compound, given the structure of the target molecule and the availability of suitable precursors.

Functional Group Interconversions and Late-Stage Functionalization Leading to the Target Compound

The synthesis of this compound can be approached through strategic modifications of a pre-formed thiazole ring. This involves functional group interconversion (FGI), a process of converting one functional group into another, and late-stage functionalization (LSF), which allows for the introduction of substituents at a late stage of the synthesis. acs.orgub.edu These strategies are pivotal in medicinal chemistry for creating diverse molecular libraries for structure-activity relationship studies. acs.org

Introduction of the 4-Chlorobutyl Moiety

Attaching the 4-chlorobutyl group to the C5 position of the 4-methylthiazole core is a critical step. The C5 position of the thiazole ring is known to be electron-rich and is the primary site for electrophilic substitution. wikipedia.org Several methodologies can be employed to achieve this transformation.

One potential pathway begins with a readily available precursor like 4-methylthiazole-5-carboxylic acid or its derivatives. The carboxylic acid can be converted to a more reactive acyl chloride. nih.gov This acyl chloride can then undergo reaction with tetrahydrofuran (THF) in an acylative cleavage reaction, facilitated by a Brønsted–Lowry acid, to yield the desired 4-chlorobutyl ester. A similar transformation has been reported in the synthesis of porphyrin derivatives. researchgate.net Subsequent reduction of the ester would yield the corresponding alcohol, which can then be converted to the chloride.

Alternatively, direct C-H functionalization offers a more atom-economical route. Palladium-catalyzed direct arylation of thiazole derivatives has been shown to be highly efficient. organic-chemistry.org While typically used for arylation, similar catalytic systems could be adapted for alkylation. Another approach involves deprotonation at the C2 position using strong bases like organolithium compounds, followed by reaction with an electrophile. wikipedia.orgpharmaguideline.com However, achieving regioselectivity for the C5 position would require specific strategies, as deprotonation is most favorable at C2. wikipedia.org

A plausible synthetic sequence starting from 4-methyl-5-formylthiazole could involve a Wittig reaction with a suitable phosphorus ylide to construct the four-carbon chain, followed by reduction of the resulting double bond and conversion of a terminal functional group (e.g., hydroxyl) to the chloride. The synthesis of 4-methyl-5-formylthiazole itself can be achieved through the Pd/BaSO₄ catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.gov

Regioselective Methylation Strategies at the Thiazole Ring

Introducing a methyl group regioselectively at the C4 position of a 5-(4-chlorobutyl)-1,3-thiazole precursor represents a significant synthetic challenge. Most traditional thiazole syntheses, like the Hantzsch synthesis, construct the ring with the desired substitution pattern from the outset. nih.gov Late-stage methylation would require overcoming the inherent reactivity patterns of the thiazole ring.

Direct C-H methylation is a developing field. Transition metal-catalyzed C-H activation is a powerful tool for functionalizing heterocycles. acs.org Recent studies have reported the regioselective direct C5-H bond arylation of thiazole derivatives using nickel(II) complexes, where the mechanism involves an electrophilic aromatic substitution. chemrxiv.org Adapting such a system for methylation would require a suitable methyl source and a catalyst capable of activating the C4-H bond. The challenge lies in directing the catalyst to the C4 position over the more electronically favored C5 or the more acidic C2 position.

Given the challenges, a convergent strategy where the 4-methylthiazole core is first synthesized and then the 5-(4-chlorobutyl) side chain is introduced via methods described in section 2.3.1 remains the more conventional and likely higher-yielding approach.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Catalyst Design and Screening

The choice of catalyst is fundamental for many of the key bond-forming reactions in thiazole synthesis. For instance, in cross-coupling reactions to form C-C bonds or in C-H functionalization, the catalyst's nature dictates the reaction's efficiency, selectivity, and substrate scope. A variety of catalysts, from transition metals to organocatalysts, have been employed in the synthesis of thiazole derivatives. researchgate.net

Palladium-based catalysts, such as Pd(OAc)₂ and Pd/BaSO₄, are highly effective for direct arylation and hydrogenation reactions, respectively. nih.govorganic-chemistry.org Copper iodide, often used in combination with a base like lithium tert-butoxide, provides a mild and efficient system for the direct arylation of heterocycle C-H bonds. organic-chemistry.org More recently, earth-abundant metals like nickel have gained attention, with specific α-diimine nickel(II) complexes enabling the regioselective C5-arylation of thiazoles. chemrxiv.org Organocatalysts, such as 2-pyridinecarboxaldehyde oxime, have been shown to be effective in promoting the cyclization reactions that form the thiazole ring under mild conditions. researchgate.net

The table below summarizes various catalysts and their applications in reactions relevant to thiazole synthesis.

Catalyst SystemReaction TypeSubstratesConditionsYield (%)Ref
Pd(OAc)₂ (ligand-free)Direct ArylationThiazole derivatives, Aryl bromidesBase, SolventGood to Excellent organic-chemistry.org
Copper Iodide (CuI) / LiOtBuDirect ArylationHeterocycles, Aryl iodides135 °CGood organic-chemistry.org
Pd/BaSO₄Rosenmund Reduction4-Methylthiazole-5-carboxylic acid chlorideXylene, H₂, 140 °CHigh nih.gov
α-Diimine Nickel(II) ComplexC5-H ArylationThiazole derivatives, Aryl halidesAerobic, 80 °CGood chemrxiv.org
2-Pyridinecarboxaldehyde oximeCyclizationAziridines, CS₂DMF, 40 °C94 researchgate.net

Solvent Effects and Temperature Control Studies

The selection of solvent and the precise control of temperature are critical parameters that significantly influence the outcome of the synthesis. Solvents can affect reactant solubility, reaction rates, and even the reaction pathway. Temperature control is essential for managing reaction kinetics, minimizing side-product formation, and ensuring safety, especially in large-scale operations.

In thiazole synthesis, a range of solvents has been utilized, from non-polar solvents like xylene for high-temperature reactions to polar aprotic solvents like DMF. nih.govresearchgate.net There is a growing trend towards using "green" or environmentally benign solvents. For example, water has been used as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles, and deep eutectic solvents (DES) have been employed for the synthesis of thiazolo[5,4-d]thiazoles, offering an eco-friendly alternative to hazardous organic solvents. bepls.commdpi.com

Temperature optimization is equally important. For instance, the synthesis of 2-aminothiazoles from propargylamines showed that at 130 °C, the desired thiazole was formed, whereas at a lower temperature of 100 °C, the tautomeric 2-amino-4-methylenethiazoline became the major product. bepls.com The hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to the corresponding aldehyde was successfully carried out at 140 °C in xylene. nih.gov

The following table illustrates the impact of different solvents on a representative thiazole synthesis.

SolventTemperature (°C)Reaction TimeYield (%)
DichloromethaneReflux12 hModerate
Toluene1108 hGood
DMF1004 hHigh
WaterReflux20 h75-90
L-Proline:Ethylene Glycol (DES)1301 h75

Process Efficiency and Scalability Considerations

For the synthesis of this compound to be viable on an industrial scale, considerations of process efficiency, cost, safety, and environmental impact are paramount. An ideal scalable process would involve minimal steps, use readily available and inexpensive starting materials, avoid hazardous reagents and solvents, and simplify purification procedures.

One-pot multi-component reactions are highly desirable as they reduce the number of synthetic steps and purification stages, leading to lower costs and less waste. bepls.com The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, further enhancing process efficiency. bepls.com

Catalyst choice is also critical for scalability. An ideal catalyst should have a high turnover number, be stable under reaction conditions, and preferably be recyclable. The Pd/BaSO₄-catalyzed hydrogenation method for producing 4-methyl-5-formylthiazole was highlighted as being more eco-friendly and suitable for industrial production compared to methods using stoichiometric heavy metal oxidants (like MnO₂ or CrO₃) or expensive reducing agents. nih.gov

Furthermore, adopting green chemistry principles, such as using non-toxic solvents like water or recyclable deep eutectic solvents, minimizes the environmental footprint of the synthesis. bepls.commdpi.com The development of catalyst-free reaction conditions, where possible, also simplifies the process and reduces costs associated with catalyst purchase and removal from the final product. bepls.com

Sustainable and Green Chemistry Approaches in the Synthesis of the Compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including thiazole derivatives structurally related to this compound. bepls.comresearchgate.net The focus is on developing environmentally benign methodologies that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comresearchgate.net These approaches often involve the use of alternative solvents, recyclable catalysts, and energy-efficient reaction conditions to create more sustainable synthetic pathways. bepls.comresearchgate.net

Use of Green Solvents and Solvent-Free Methodologies

A significant advancement in the green synthesis of thiazoles is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives or the elimination of solvents altogether. researchgate.netbohrium.com Green solvents are chosen for their low toxicity, biodegradability, and non-flammable nature. bohrium.com

Water is a highly desirable green solvent due to its availability, non-toxicity, and non-flammability. nih.govsemanticscholar.org Syntheses of various thiazole derivatives have been successfully carried out in aqueous media. semanticscholar.org For instance, the reaction of dithiocarbamates and α-halocarbonyl compounds has been reported to produce 4-substituted-2-(alkylsulfanyl)thiazoles in good yields when refluxed in water without a catalyst. bepls.com

Polyethylene glycol (PEG) has also emerged as a beneficial green solvent and reaction medium. bepls.com In one-pot syntheses of aminothiazole derivatives, PEG-400 has been used effectively, sometimes in combination with microwave irradiation, leading to high yields and short reaction times. bepls.com

Ionic liquids (ILs) and Deep Eutectic Solvents (DESs) are considered promising alternatives to traditional solvents. nih.govnih.govmdpi.com They are valued for their low volatility, thermal stability, and tunable properties. mdpi.com The synthesis of thiazoles via cyclocondensation of ketones and thioamides has shown higher efficiency and shorter reaction times in ionic liquids compared to conventional organic solvents. semanticscholar.org DESs, such as those based on L-proline and glycerol or ethylene glycol, have been employed for the eco-friendly synthesis of thiazolo[5,4-d]thiazoles. mdpi.comnih.gov

Solvent-free, or solid-state, reactions represent an ideal green chemistry approach by completely eliminating solvent waste. researchgate.net These reactions, often facilitated by grinding or ball milling, can lead to higher efficiency and easier product isolation. sci-hub.se The synthesis of 5-acetylthiazole derivatives has been achieved under solvent-free conditions using a ball mill, demonstrating excellent yields in a short time. sci-hub.se

Table 1: Application of Green Solvents in Thiazole Synthesis

Green Solvent/Method Reactants Product Type Key Advantages Reference(s)
Water Dithiocarbamates, α-halocarbonyls 2-(Alkylsulfanyl)thiazoles Non-toxic, non-flammable, catalyst-free bepls.com
PEG-400 Acetyl acetone, NBS, Thiourea Aminothiazole derivatives Recyclable, enhances reaction rate bepls.com
Ionic Liquids (ILs) Ketones, Thioamide Thiazole derivatives High efficiency, shorter reaction time, reusable semanticscholar.org
Deep Eutectic Solvents (DES) Dithiooxamide, Aromatic aldehyde Thiazolo[5,4-d]thiazoles Biodegradable, low cost, eco-friendly mdpi.comnih.gov
Solvent-Free (Ball Milling) Aromatic amines, 3-chloro-2,4-pentanedione, KSCN 5-Acetylthiazole derivatives No solvent waste, high yields, rapid sci-hub.se

Application of Heterogeneous and Recyclable Catalysts

The development of heterogeneous and recyclable catalysts is a cornerstone of green organic synthesis, addressing issues of catalyst waste and product contamination common with homogeneous catalysts. mdpi.comresearchgate.net

Magnetic nanocatalysts have gained attention due to their high catalytic activity and simple separation from the reaction mixture using an external magnetic field, allowing for easy recovery and reuse. jsynthchem.com A novel magnetic tribromide nanocatalyst (Fe₃O₄/DOP/N⁺Me₃Br₃⁻) has been reported for the synthesis of thiazoles, offering high yields, reduced reaction times, and the elimination of toxic solvents. jsynthchem.com The catalyst demonstrated good reusability without a significant loss of performance. jsynthchem.com

Natural polymers like chitosan have been utilized as eco-friendly, heterogeneous basic biocatalysts. nih.govnih.govresearchgate.net In the synthesis of novel thiazole derivatives, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) was used as a catalyst under ultrasonic irradiation, proving to be reusable for multiple cycles without a significant drop in its catalytic activity. nih.govresearchgate.net

Silica-supported catalysts are another important class of heterogeneous catalysts. Silica sulfuric acid (SSA) has been effectively used as a recyclable, solid acid catalyst for the one-pot, three-component synthesis of 5-acetylthiazole derivatives under solvent-free mechanochemical conditions. sci-hub.se Similarly, silica-supported tungstosilisic acid has been employed for the synthesis of Hantzsch thiazole derivatives, with the catalyst being easily recovered by filtration and reused. researchgate.net

Table 2: Heterogeneous and Recyclable Catalysts in Thiazole Synthesis

Catalyst Catalyst Type Application Recyclability Key Advantages Reference(s)
Fe₃O₄/DOP/N⁺Me₃Br₃⁻ Magnetic Nanocatalyst Synthesis of thiazoles Reusable without significant loss of efficiency Easy magnetic separation, high yield, short reaction time jsynthchem.com
Chitosan Schiff's Base (TCsSB) Biocatalyst Synthesis of thiazole derivatives Reusable for at least four cycles Eco-friendly, biodegradable, high yields nih.govresearchgate.net
Silica Sulfuric Acid (SSA) Solid Acid Three-component synthesis of 5-acetylthiazoles Reusable for up to five runs Environmentally benign, solvent-free conditions, high yields sci-hub.se
Silica Supported Tungstosilisic Acid Solid Acid Synthesis of Hantzsch thiazole derivatives Recoverable by simple filtration and reusable Efficient under conventional heating or ultrasonic irradiation researchgate.net

Microwave and Ultrasonic-Assisted Synthetic Enhancements

The use of alternative energy sources like microwave irradiation and ultrasound has become a popular green strategy for accelerating organic reactions. mdpi.comresearchgate.net These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netnih.govresearchgate.net

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. nih.govmdpi.com This technology has been successfully applied to multicomponent syntheses of thiazole derivatives, often in conjunction with green solvents like PEG-400 or under solvent-free conditions. bepls.comnih.govnih.gov For example, the synthesis of novel 1-thiazolyl-pyridazinedione derivatives was achieved in 4–8 minutes with high yields under microwave irradiation, a significant improvement over conventional methods. nih.gov Similarly, the synthesis of thiazolo[5,4-d]thiazoles showed excellent yields of 92% in just 25 minutes using microwave heating. mdpi.com

Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.netscilit.com This process generates localized hot spots with high temperatures and pressures, leading to a significant acceleration of reaction rates. mdpi.comnih.gov Ultrasound has been effectively used for the eco-friendly, solvent-free synthesis of 1,3-thiazoles and 1,3,4-thiadiazines. researchgate.netscilit.com The benefits include greater product purity, lower cost, high yields, and simplified workups. researchgate.netscilit.com In another study, the synthesis of novel thiazoles was accomplished in 20 minutes at 35 °C using an eco-friendly biocatalyst under ultrasonic irradiation, highlighting the mild conditions enabled by this technique. nih.govresearchgate.net

Table 3: Comparison of Conventional and Enhanced Synthesis Methods for Thiazoles

Synthesis Method Product Type Reaction Time Yield Conditions Reference(s)
Conventional Heating Thiazolo[5,4-d]thiazoles 1 hour 75% 130 °C, L-proline/ethylene glycol mdpi.com
Microwave Irradiation Thiazolo[5,4-d]thiazoles 25 minutes 92% 130 °C, L-proline/ethylene glycol mdpi.com
Conventional Heating 1-Thiazolyl-pyridazinediones Several hours (implied) Moderate (implied) Standard reflux nih.gov
Microwave Irradiation 1-Thiazolyl-pyridazinediones 4-8 minutes High/Efficient 150 °C, Chitosan catalyst nih.gov
Conventional Stirring Thiazole derivatives Longer reaction times Lower yields Ambient temperature, TCsSB catalyst nih.govresearchgate.net
Ultrasonic Irradiation Thiazole derivatives 20 minutes 87-92% 35 °C, TCsSB catalyst in EtOH nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 4 Chlorobutyl 4 Methyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the 4-Chlorobutyl Moiety

The terminal chlorine atom on the butyl side chain of 5-(4-chlorobutyl)-4-methyl-1,3-thiazole serves as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.

Alkylation Reactions and Formation of Carbon-Heteroatom Bonds (e.g., -N, -S, -O)

The electrophilic carbon atom attached to the chlorine is susceptible to attack by a range of nucleophiles. These reactions typically proceed via an SN2 mechanism, particularly with primary alkyl halides. wikipedia.org

Nitrogen Nucleophiles: Primary and secondary amines can displace the chloride to form the corresponding secondary and tertiary amines, respectively. The reaction with ammonia (B1221849) or primary amines can, however, lead to multiple alkylations due to the increasing nucleophilicity of the product amines. chemguide.co.uk To achieve mono-alkylation, a large excess of the amine is often employed.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles for SN2 reactions and readily displace the chloride to form thioethers. For instance, reaction with a thiol in the presence of a base, or with a pre-formed thiolate salt like sodium thiophenoxide, would be expected to proceed efficiently.

Oxygen Nucleophiles: Alkoxides and phenoxides can react with the chlorobutyl moiety to form ethers, a classic example being the Williamson ether synthesis. wikipedia.orgutahtech.edumasterorganicchemistry.commiracosta.edu The reaction is typically carried out by treating an alcohol with a strong base to form the alkoxide, which then acts as the nucleophile.

Table 1: Representative Nucleophilic Substitution Reactions
NucleophileReagent ExampleProduct Type
AminePrimary Amine (R-NH₂)Secondary Amine
ThiolateSodium Thiophenoxide (PhSNa)Thioether
AlkoxideSodium Ethoxide (EtONa)Ether

Intramolecular Cyclization Pathways Involving the Butyl Chain

Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can form new carbon-carbon bonds by reacting with alkyl halides. However, their high basicity can also lead to side reactions like elimination. Organocuprates, also known as Gilman reagents, are generally softer nucleophiles and are often preferred for SN2 reactions with alkyl halides, minimizing elimination. youtube.commasterorganicchemistry.com

The reaction of this compound with a Grignard reagent could potentially yield a product with an extended carbon chain. However, the conditions must be carefully controlled to avoid side reactions. nih.govacechemistry.co.ukuni-muenchen.descite.ainih.gov

Electrophilic and Nucleophilic Reactivity of the 1,3-Thiazole Ring

The 1,3-thiazole ring possesses a unique electronic structure that allows it to participate in both electrophilic and nucleophilic reactions. The nitrogen atom is a nucleophilic center, while the carbon atoms can exhibit varied reactivity depending on the reaction conditions and the nature of the substituents.

Reactions at the Thiazole (B1198619) Nitrogen (e.g., Quaternization, Coordination Chemistry)

Quaternization: The lone pair of electrons on the thiazole nitrogen atom makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides. This reaction, known as quaternization, results in the formation of a positively charged thiazolium salt. For example, treatment of a thiazole with methyl iodide would yield the corresponding N-methylthiazolium iodide. chemguide.co.uk

Coordination Chemistry: The nitrogen atom of the thiazole ring can also act as a ligand, coordinating to various metal ions to form metal complexes. nih.gov The sulfur atom can also participate in coordination, allowing the thiazole to act as a bidentate or bridging ligand. The formation of platinum complexes with thiazole derivatives, for instance, has been explored in the context of developing new therapeutic agents. nih.govwits.ac.zanih.govresearchgate.netresearchgate.net

Reactivity at C-2 Position of the Thiazole Ring (if accessible through derivatization)

The C-2 proton of the thiazole ring is the most acidic and can be removed by a strong base, such as an organolithium reagent, to form a nucleophilic organometallic species. This C-2 lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents at this position. However, the presence of other reactive sites in this compound, such as the chlorobutyl chain, would likely interfere with this reaction. Therefore, derivatization of the chlorobutyl group, for example, by converting it to a less reactive functional group, would likely be necessary before attempting functionalization at the C-2 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions of Thiazole Derivatives

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and thiazole derivatives are often viable substrates for such transformations.

Palladium-Catalyzed Carbon-Carbon Bond Formation

While specific studies detailing palladium-catalyzed cross-coupling reactions directly on the thiazole ring of this compound are not extensively documented in publicly available literature, the general reactivity of thiazoles in such reactions provides a framework for potential transformations. The thiazole ring can be functionalized at various positions, with the reactivity being influenced by the electronic nature of the ring and the substituents present.

Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are commonly employed for the arylation or vinylation of heterocyclic systems. For these reactions to occur on the thiazole ring of the target compound, a leaving group (such as a halogen or triflate) would typically be required on the ring itself. As this compound does not possess such a group on the thiazole core, direct cross-coupling on the ring is challenging without prior modification.

However, the primary mode of palladium-catalyzed carbon-carbon bond formation involving this molecule focuses on the reactivity of the chlorobutyl side chain. The terminal chloride is susceptible to nucleophilic substitution, and while not a classical cross-coupling reaction, palladium catalysis can be employed to couple the butyl chain with various partners. More commonly, the chloro group is first converted to a more reactive species, such as an organometallic reagent, which can then participate in cross-coupling.

A more direct application of palladium catalysis would involve the transformation of the chlorobutyl group into a functionality suitable for cross-coupling. For instance, conversion to an organozinc or organoboron species would enable subsequent Suzuki or Negishi coupling reactions.

Coupling ReactionPotential Substrate ModificationCoupling PartnerCatalyst System (Example)Product Type
Suzuki CouplingConversion of chlorobutyl to boronic esterAryl/Vinyl HalidePd(PPh₃)₄, Base5-(4-Aryl/Vinylbutyl)-4-methyl-1,3-thiazole
Negishi CouplingConversion of chlorobutyl to organozincAryl/Vinyl HalidePd(PPh₃)₄5-(4-Aryl/Vinylbutyl)-4-methyl-1,3-thiazole

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical method for the modification of heterocyclic compounds. For thiazole derivatives, C-H activation can occur at various positions, with the regioselectivity often directed by the electronic properties of the ring and the substituents. The C2 and C5 positions of the thiazole ring are generally the most reactive towards C-H activation.

In the case of this compound, the C2-H bond is a potential site for direct functionalization. Palladium-catalyzed direct arylation or alkenylation reactions could be envisioned, typically requiring an oxidant and a suitable ligand.

Hypothetical C-H Arylation Reaction:

ReactantCoupling PartnerCatalystLigandBaseSolventProduct
This compoundAryl BromidePd(OAc)₂P(o-tol)₃K₂CO₃DMA2-Aryl-5-(4-chlorobutyl)-4-methyl-1,3-thiazole

It is important to note that the presence of the sulfur atom in the thiazole ring can sometimes lead to catalyst poisoning, and the reaction conditions would need to be carefully optimized.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups present in this compound, namely the thiazole ring and the chlorobutyl side chain, can undergo various oxidation and reduction reactions.

The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment with mild oxidizing agents can lead to the formation of the corresponding sulfoxide, while stronger oxidants can yield the sulfone. These transformations can significantly alter the electronic properties and biological activity of the molecule.

The chlorobutyl side chain can be involved in reductive processes. For instance, catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst could potentially lead to the dechlorination of the side chain, yielding 5-(butyl)-4-methyl-1,3-thiazole. Conversely, the chloro group is generally stable to mild oxidizing conditions that would target the sulfur atom.

The thiazole ring itself is relatively resistant to reduction under standard catalytic hydrogenation conditions. rsc.org However, more potent reducing agents or specific catalytic systems can lead to the reduction of the heterocyclic ring. rsc.org

Advanced Reaction Kinetics and Mechanism Elucidation Studies

Detailed kinetic and mechanistic studies specifically on this compound are scarce in the literature. However, general principles of thiazole reactivity and nucleophilic substitution on alkyl halides provide a basis for understanding its chemical behavior.

Identification and Characterization of Reaction Intermediates

The primary reactive center for many transformations of this compound is the terminal carbon of the chlorobutyl chain. Nucleophilic substitution reactions on this site are a key step in the synthesis of Ritonavir and other derivatives. These reactions typically proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

In the context of the Ritonavir synthesis, the nitrogen atom of a carbamate (B1207046) derivative acts as the nucleophile, displacing the chloride ion. The transition state for this Sₙ2 reaction would involve the simultaneous formation of the new carbon-nitrogen bond and the breaking of the carbon-chlorine bond.

Intramolecular cyclization is another potential reaction pathway, where the nitrogen atom of the thiazole ring could act as an internal nucleophile, displacing the chloride to form a bicyclic thiazolium salt. rsc.org The formation of such intermediates can be favored under certain conditions, particularly with heating.

Determination of Rate Laws and Activation Parameters

For the nucleophilic substitution reactions involving the chlorobutyl side chain, the rate law is expected to be second order, consistent with an Sₙ2 mechanism:

Rate = k [this compound] [Nucleophile]

The rate of this reaction would be influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles will generally lead to faster reaction rates. Polar aprotic solvents are typically preferred for Sₙ2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

ParameterExpected Influence on Reaction Rate
Nucleophile Concentration Increase leads to a proportional increase in rate.
Substrate Concentration Increase leads to a proportional increase in rate.
Temperature Increase leads to an exponential increase in rate (Arrhenius equation).
Solvent Polarity Polar aprotic solvents generally accelerate the reaction.
Leaving Group The chloride is a reasonably good leaving group.

Advanced Spectroscopic and Chromatographic Characterization in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 5-(4-Chlorobutyl)-4-methyl-1,3-thiazole in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while more advanced two-dimensional techniques are required for complete and unambiguous signal assignment. researchgate.net

The ¹H NMR spectrum is expected to show a singlet for the C2-H proton of the thiazole (B1198619) ring, a singlet for the C4-methyl protons, and a series of multiplets for the four methylene (B1212753) groups of the chlorobutyl chain. The ¹³C NMR spectrum would correspondingly display signals for the two sp² carbons of the thiazole ring, one sp³ methyl carbon, and four sp³ methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on theoretical models and data from analogous structures.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-2 Thiazole Ring ~8.6-8.8 -
C-2 Thiazole Ring - ~150-152
C-4 Thiazole Ring - ~148-150
C-5 Thiazole Ring - ~128-130
-CH₃ at C-4 ~2.4-2.6 ~15-17
-CH₂- Butyl (C1') ~2.9-3.1 ~29-31
-CH₂- Butyl (C2') ~1.8-2.0 ~30-32
-CH₂- Butyl (C3') ~1.9-2.1 ~25-27

Two-dimensional (2D) NMR experiments are crucial for confirming the precise atomic connectivity that defines the molecule's structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons within the butyl chain (C1'-H with C2'-H, C2'-H with C3'-H, and C3'-H with C4'-H), confirming the integrity of the aliphatic chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of each carbon signal by correlating it to its known proton signal. For instance, the proton signal at ~2.5 ppm would correlate to the methyl carbon signal at ~16 ppm.

The C4-methyl protons (~2.5 ppm) showing correlations to the C4 and C5 carbons of the thiazole ring.

The C1' methylene protons (~3.0 ppm) showing correlations to C4 and C5 of the ring, definitively linking the butyl chain to the C5 position.

The C2-H proton (~8.7 ppm) correlating to C4 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY can provide insights into the preferred conformation of the molecule. For example, it could reveal spatial proximity between the C4-methyl protons and the C1' methylene protons of the butyl chain. researchgate.net

Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures to study dynamic processes that occur on the NMR timescale. For a molecule like this compound, DNMR could be employed to investigate the conformational dynamics of the flexible 4-chlorobutyl side chain. At low temperatures, the rotation around the C-C single bonds might slow sufficiently to allow for the observation of distinct signals for different conformers (rotamers). As the temperature is raised, these signals would broaden and eventually coalesce into the time-averaged signals observed at room temperature. Analysis of these spectral changes can provide quantitative data on the energy barriers to bond rotation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₂ClNS), HRMS would provide an exact mass measurement that confirms this chemical formula, distinguishing it from other potential isomers or compounds with the same nominal mass. The presence of chlorine and sulfur would be further confirmed by the characteristic isotopic pattern in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor or parent ion) and its subsequent fragmentation through collision-induced dissociation to produce a spectrum of fragment (product or daughter) ions. ekb.eg This technique provides detailed structural information by revealing the molecule's fragmentation pathways. researchgate.net For this compound, key fragmentation mechanisms would likely include:

Alpha-Cleavage: Fission of the C-C bond adjacent to the thiazole ring, resulting in a stable thiazolyl-methyl cation.

Side-Chain Fragmentation: Cleavage at various points along the butyl chain, leading to a series of fragment ions with decreasing mass.

Loss of HCl: Elimination of a molecule of hydrogen chloride from the chlorobutyl chain.

Ring Fragmentation: Cleavage of the thiazole ring itself, a common pathway for such heterocyclic systems, which can involve the loss of entities like acetylene (B1199291) or HCN. researchgate.net

Table 2: Predicted HRMS Fragments for this compound

m/z (Predicted) Formula Description
190.0457 [C₉H₁₃ClNS]⁺ Molecular Ion [M+H]⁺
154.0691 [C₉H₁₂NS]⁺ Loss of HCl
112.0506 [C₅H₆NS]⁺ Cleavage of butyl chain at Cα-Cβ

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. elsevierpure.comnih.gov The resulting spectra provide a "fingerprint" that is unique to the compound and confirms the presence of specific functional groups.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to:

Thiazole Ring Vibrations: C=N and C=C stretching vibrations typically appear in the 1650-1450 cm⁻¹ region. Ring "breathing" modes and C-S stretching vibrations are found at lower wavenumbers. icm.edu.pl

Aliphatic C-H Bonds: Stretching vibrations for the methyl and methylene groups are expected just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹). Bending vibrations (scissoring, wagging) appear in the 1470-1350 cm⁻¹ range.

C-Cl Bond: The stretching vibration for the carbon-chlorine bond is typically observed in the 800-600 cm⁻¹ region of the spectrum.

Table 3: Key IR/Raman Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch Aliphatic (CH₂, CH₃) 2850 - 2960
C=N Stretch Thiazole Ring 1600 - 1650
C=C Stretch Thiazole Ring 1450 - 1550
C-H Bend Aliphatic (CH₂, CH₃) 1350 - 1470
C-S Stretch Thiazole Ring 800 - 900

X-ray Diffraction (XRD) for Single-Crystal Structural Determination of Derivatives

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray diffraction (XRD) analysis of a crystalline derivative provides the most definitive and unambiguous structural information in the solid state. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

An XRD study on a suitable derivative would yield precise data on:

Bond Lengths: The exact distances between bonded atoms (e.g., C-S, C=N, C-C, C-Cl).

Bond Angles: The angles between adjacent bonds, defining the geometry of the thiazole ring and the conformation of the side chain. nipne.ro

Torsional Angles: The dihedral angles that describe the rotation around single bonds, providing a static snapshot of the molecule's conformation in the crystal.

Intermolecular Interactions: Information on how molecules pack together in the crystal, revealing non-covalent interactions like hydrogen bonds or van der Waals forces that influence the solid-state structure. nih.gov

Data from related thiazole structures show typical C-S bond lengths around 1.70-1.75 Å and C=N bond lengths around 1.30-1.35 Å. scilit.comresearchgate.net Such an analysis provides an absolute confirmation of the molecular structure that is inferred from spectroscopic methods.

Table of Compounds Mentioned

Compound Name
This compound
Acetylene
Hydrogen Chloride

Polymorphism and Crystal Engineering Studies

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each possessing a distinct arrangement or conformation of molecules in the crystal lattice. ub.edu These different forms, known as polymorphs, can exhibit varied physicochemical properties, including solubility, melting point, and stability, which are critical in the pharmaceutical industry. ub.eduresearchgate.net Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. ub.edu

While specific polymorphism studies on this compound are not widely documented, research on related thiazole and thiadiazole derivatives provides insight into the potential for polymorphic behavior. For instance, studies on other heterocyclic compounds have identified different polymorphs, including solvates (where solvent molecules are incorporated into the crystal lattice) and conformational polymorphs (where molecules adopt different shapes). researchgate.netresearchgate.net

The formation and stability of these polymorphs are governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. nih.govrsc.org In the case of thiazole derivatives, the nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding, which plays a significant role in stabilizing the crystal packing. nih.gov The molecular arrangements in the crystals of thiazolo[5,4-d]thiazole (B1587360) derivatives, for example, are largely controlled by a combination of synergistic intermolecular non-covalent interactions. rsc.org

The investigation of polymorphism typically involves techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms. researchgate.net Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are used to study the phase transitions between different polymorphic forms. researchgate.net Understanding and controlling the polymorphic behavior of this compound would be crucial for ensuring product consistency and performance in any potential application.

Advanced Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized chemical compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools used for these purposes.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purification of heterocyclic compounds, including thiazole derivatives. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, is commonly employed. nih.govnih.gov

For the analysis of a novel aminothiazole, a validated HPLC-UV method utilized a C18 column with an isocratic mobile phase consisting of a mixture of aqueous orthophosphoric acid and acetonitrile. nih.gov The analyte was detected using a UV detector at a specific wavelength. nih.gov Method validation is a critical aspect, ensuring the reliability of the analytical results. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.netnih.govnih.gov

Below are typical parameters for an HPLC method that could be applied to the analysis of this compound, based on methods developed for similar compounds.

Table 1: Illustrative HPLC Chromatographic Conditions for Thiazole Derivatives

Parameter Description
Column Reversed-phase C18 (e.g., 50 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile and aqueous buffer (e.g., 0.1% orthophosphoric acid) nih.gov
Elution Isocratic or Gradient
Flow Rate 0.6 - 1.0 mL/min nih.govresearchgate.net
Detection UV Spectrophotometry (e.g., at 272 nm) nih.gov

| Temperature | Ambient |

The performance of such a method is evaluated through rigorous validation.

Table 2: Typical HPLC Method Validation Parameters

Parameter Typical Acceptance Criteria
Linearity (R²) > 0.999 researchgate.net
Intra-day Precision (RSD%) < 7.5% nih.govnih.gov
Inter-day Precision (RSD%) < 7.5% nih.govnih.gov
Accuracy (Recovery %) 92% - 116% nih.gov

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov |

This validated HPLC method would be suitable for routine quality control, enabling the precise quantification of this compound in raw materials and reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is invaluable for identifying volatile impurities from the synthesis process, such as residual solvents or by-products, as well as potential degradation products.

The GC-MS analysis involves injecting the sample into the GC, where it is vaporized. The components are then separated as they travel through a capillary column. nih.gov The retention time, or the time it takes for a compound to pass through the column, is a characteristic feature used for identification. dnu.dp.ua As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint. jmchemsci.com By comparing this spectrum to a library database, the chemical structure of the volatile component can be determined. ijprajournal.com

The effectiveness of the GC-MS analysis is dependent on the operating conditions.

Table 3: Representative GC-MS Operating Conditions

Parameter Description
GC Column Capillary column (e.g., DB-35, 30 m x 0.25 mm x 0.25 µm) nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min) nih.gov
Inlet Temperature 280 °C nih.gov
Oven Program Temperature is ramped to separate components (e.g., initial 80 °C, ramp to 295 °C) nih.gov
Ionization Mode Electron Impact (EI) at 70 eV nih.gov

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

The nature of substituents on a heterocyclic ring can significantly affect the compound's behavior during GC-MS analysis; for example, increased polarity can sometimes lead to a poorer chromatographic response and peak shape. dnu.dp.ua Therefore, method development may be required to optimize the analysis for this compound and its specific potential volatile products.

Theoretical and Computational Chemistry Studies of 5 4 Chlorobutyl 4 Methyl 1,3 Thiazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No specific data available for 5-(4-Chlorobutyl)-4-methyl-1,3-thiazole.

No specific data available for this compound.

No specific data available for this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

No specific data available for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

No specific data available for this compound.

No specific data available for this compound.

No specific data available for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of molecules, providing insights into their conformational flexibility and intermolecular interactions over time. For this compound, MD simulations would be crucial in characterizing the behavior of the flexible 4-chlorobutyl side chain.

The conformational landscape of the 4-chlorobutyl group is expected to be diverse, with multiple rotatable bonds leading to a variety of possible spatial arrangements. MD simulations can explore these conformations, identifying the most energetically favorable and frequently adopted geometries in different environments, such as in a vacuum, in aqueous solution, or in a lipid bilayer. The flexibility of this chain is a key determinant of how the molecule can interact with its environment, including potential binding partners.

Studies on other substituted thiazoles have demonstrated the utility of MD simulations in understanding molecular stability and interaction dynamics. For instance, simulations of thiazole-based inhibitors targeting specific proteins have shown how the thiazole (B1198619) scaffold and its substituents form stable interactions within binding pockets. nih.govnih.gov These studies often analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and root-mean-square fluctuation (RMSF) to identify flexible regions.

For this compound, we can hypothesize the following from MD simulations:

Intermolecular Interactions: In a condensed phase, the thiazole rings could engage in π-π stacking interactions, while the chlorobutyl chains might interact through van der Waals forces.

A representative data table from a hypothetical MD simulation is presented below to illustrate the type of insights that could be gained.

Simulation ParameterHypothetical Value/ObservationSignificance
RMSD of Thiazole RingLow (e.g., < 1.5 Å)Indicates a stable core structure.
RMSF of Butyl ChainHigh (e.g., > 2.5 Å)Highlights the flexibility of the side chain.
Solvent Accessible Surface Area (SASA)ModerateProvides a measure of the molecule's exposure to solvent.
Radial Distribution Function (g(r)) of water around N3Peak at ~2.8 ÅSuggests hydrogen bonding between the thiazole nitrogen and water.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a particular activity or property. While often used for biological activity, QSAR can also be applied to predict chemical properties.

For this compound, a QSAR study would involve calculating a variety of molecular descriptors and correlating them with specific chemical properties. Given the lack of a dataset for this specific compound, we can discuss the types of descriptors that would be relevant based on studies of other thiazole derivatives. researchgate.netimist.maijpsr.com

Key molecular descriptors for a QSAR analysis of this compound would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule. Examples include the molecular connectivity index and Kier's shape indices, which have been shown to be important for the activity of some thiazole derivatives. researchgate.net

Electronic Descriptors: These relate to the electronic structure of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and dipole moment. These are crucial for understanding reactivity.

Quantum Chemical Descriptors: Properties like molar refractivity (MR) and LogP (partition coefficient) are important for understanding a molecule's bulk and hydrophobicity, respectively. imist.ma

A hypothetical QSAR model for a property like solubility or reactivity might take the following form:

Property = c₀ + c₁(LogP) + c₂(Dipole Moment) + c₃(Molecular Weight)

The coefficients (c₀, c₁, c₂, c₃) would be determined by fitting the model to a training set of molecules. Based on the structure of this compound, we can anticipate the following trends in its descriptors:

DescriptorPredicted Influence on Chemical Properties
LogP The 4-chlorobutyl chain would contribute to a higher LogP, suggesting lower aqueous solubility compared to a smaller alkyl chain.
Dipole Moment The presence of heteroatoms (N, S) and the chlorine atom will result in a significant dipole moment, influencing its interaction with polar molecules.
HOMO-LUMO Gap This will be indicative of its chemical reactivity and stability. Substituents on the thiazole ring are known to modulate this gap.
Molar Refractivity (MR) The size of the molecule, including the side chain, will be reflected in the MR value, which is related to its polarizability.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Network Characterization

Non-covalent interactions (NCIs) are critical in determining the structure and function of molecules in biological systems and materials. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, can identify and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes.

For this compound, several types of non-covalent interactions are expected:

Hydrogen Bonding: The nitrogen atom (N3) of the thiazole ring is a potential hydrogen bond acceptor. In the presence of hydrogen bond donors, such as water or protic solvents, an O-H···N or N-H···N hydrogen bond could form. ustc.edu.cnaip.orgresearchgate.net The C-H bonds on the thiazole ring and the methyl group can also act as weak hydrogen bond donors.

Halogen Bonding: The chlorine atom on the butyl chain can act as a halogen bond donor, interacting with nucleophilic sites.

van der Waals Interactions: The alkyl chain and the thiazole ring itself will participate in van der Waals interactions, which are crucial for molecular packing in the solid state.

π-Interactions: The aromatic thiazole ring can participate in π-π stacking or C-H···π interactions.

Computational studies on thiazole and its derivatives have elucidated the nature of these interactions. For example, analysis of the thiazole-water complex has confirmed the presence of a primary O-H···N hydrogen bond and a weaker C-H···O interaction. researchgate.net

An NCI analysis of a dimer of this compound would likely reveal the following:

Interaction TypeAtoms InvolvedPredicted Strength
Hydrogen Bond Thiazole N3 with H from a donor moleculeModerate
C-H···N Interaction Methyl H with N3 of an adjacent moleculeWeak
C-H···π Interaction Alkyl H with the thiazole ring of another moleculeWeak
van der Waals Between the chlorobutyl chainsWeak but cumulative

The characterization of these non-covalent interactions is fundamental to predicting the supramolecular chemistry of this compound, including its crystal packing and its interactions with biological macromolecules.

Derivatization Strategies and Analogue Synthesis

Systematic Modification of the 4-Chlorobutyl Side Chain

The 4-chlorobutyl group at the C-5 position is a primary site for derivatization due to the reactivity of the terminal carbon-chlorine bond, which is susceptible to a variety of chemical transformations.

Altering the length of the alkyl side chain is a fundamental strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. For 5-(4-chlorobutyl)-4-methyl-1,3-thiazole, both increasing and decreasing the chain length can be achieved through established synthetic protocols.

Chain Extension: Homologation of the four-carbon chain can be accomplished through several methods. A common approach involves converting the alkyl chloride into a more reactive organometallic intermediate. For instance, the formation of a Grignard reagent by reacting the parent compound with magnesium metal allows for subsequent nucleophilic attack on various electrophiles. google.com Reaction with an epoxide, such as ethylene oxide, would extend the chain by two carbons, yielding a 6-hydroxyhexyl side chain. This can be followed by conversion of the hydroxyl group back to a chloride if desired.

Another powerful method for carbon-carbon bond formation is the alkylation of terminal alkynes, which provides a route to introduce longer and more complex chains. youtube.com This would involve a multi-step sequence starting with the displacement of the chloride to form a terminal alkyne, which can then be deprotonated and reacted with a variety of alkyl halides.

The table below illustrates potential chain extension strategies.

Starting MaterialReagentsIntermediate/ProductResult
This compound1. Mg, THF2. Ethylene oxide3. H₃O⁺6-(4-Methyl-1,3-thiazol-5-yl)hexan-1-olChain extension by two carbons with terminal hydroxyl group.
This compound1. NaC≡CH2. NaNH₂3. CH₃I5-(Hept-5-yn-1-yl)-4-methyl-1,3-thiazoleChain extension by three carbons with internal alkyne.
This compound1. NaCN2. H₂/Pd3. H₃O⁺/Δ5-(4-Methyl-1,3-thiazol-5-yl)pentanoic acidChain extension by one carbon via nitrile hydrolysis.

This table presents illustrative strategies for chain extension.

Chain Shortening: Methodologies for shortening the alkyl chain are generally less direct and may require more extensive synthetic routes. One potential, albeit harsh, approach could involve the oxidation of the side chain under specific conditions to generate a carboxylic acid, which could then undergo transformations like the Hunsdiecker reaction or a Curtius rearrangement to lose a carbon atom. A more controlled method would involve synthesizing the desired shorter-chain analogue from scratch, for example, by using 1-chloro-4-halobutane in the initial thiazole (B1198619) synthesis.

The terminal chloride of the butyl side chain is an excellent electrophilic handle for introducing a wide array of functional groups containing heteroatoms such as oxygen, nitrogen, and sulfur. These transformations typically proceed via nucleophilic substitution (SN2) reactions. mdpi.com This approach allows for the generation of a large library of analogues from a single common intermediate, which is highly valuable for systematic biological evaluation.

For example, reaction with sodium azide produces an azido derivative, which can be further reduced to a primary amine or used in click chemistry reactions. Displacement with sodium cyanide yields a nitrile, a versatile precursor to amines, carboxylic acids, and amides. Alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively.

The table below summarizes the conversion of the chlorobutyl group to various other functionalities.

Reagent/NucleophileResulting Functional GroupProduct Name Example
Sodium azide (NaN₃)Azide (-N₃)5-(4-Azidobutyl)-4-methyl-1,3-thiazole
Sodium cyanide (NaCN)Nitrile (-CN)5-(4-Methyl-1,3-thiazol-5-yl)pentanenitrile
Ammonia (B1221849) (NH₃)Primary amine (-NH₂)4-(4-Methyl-1,3-thiazol-5-yl)butan-1-amine
Sodium methoxide (NaOCH₃)Methyl ether (-OCH₃)5-(4-Methoxybutyl)-4-methyl-1,3-thiazole
Sodium thiomethoxide (NaSCH₃)Methyl thioether (-SCH₃)5-(4-(Methylthio)butyl)-4-methyl-1,3-thiazole
Potassium phthalimide (Gabriel synthesis)Primary amine (-NH₂) via phthalimide2-(4-(4-Methyl-1,3-thiazol-5-yl)butyl)isoindoline-1,3-dione

This table illustrates the introduction of various heteroatom-containing functionalities via nucleophilic substitution.

Functionalization at Other Available Positions of the Thiazole Ring (e.g., C-2)

While the side chain offers one vector for modification, the thiazole ring itself provides another. The C-2 position of the thiazole ring is known to be the most acidic, and its proton can be abstracted by a strong base. nih.gov This allows for directed functionalization through deprotonation followed by quenching with an electrophile.

Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly used for the deprotonation of thiazoles and related five-membered heterocycles. cdnsciencepub.comresearchgate.net The resulting 2-lithiated thiazole is a potent nucleophile that can react with a wide range of electrophiles. This strategy opens the door to introducing substituents such as alkyl, carboxyl, hydroxyl, or silyl groups directly onto the heterocyclic core. For instance, quenching the lithiated intermediate with carbon dioxide (CO₂) would yield the corresponding carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively.

The table below provides examples of potential functionalization at the C-2 position.

ReagentsElectrophileC-2 SubstituentProduct Name Example
1. n-BuLi, THF, -78 °C2. CO₂3. H₃O⁺Carbon dioxideCarboxylic acid (-COOH)This compound-2-carboxylic acid
1. n-BuLi, THF, -78 °C2. Formaldehyde (CH₂O)3. H₃O⁺AldehydeHydroxymethyl (-CH₂OH)(5-(4-Chlorobutyl)-4-methyl-1,3-thiazol-2-yl)methanol
1. n-BuLi, THF, -78 °C2. Methyl iodide (CH₃I)Alkyl halideMethyl (-CH₃)5-(4-Chlorobutyl)-2,4-dimethyl-1,3-thiazole
1. n-BuLi, THF, -78 °C2. I₂IodineIodo (-I)5-(4-Chlorobutyl)-2-iodo-4-methyl-1,3-thiazole

This table illustrates potential C-2 functionalization strategies via lithiation.

Synthesis of Linker Molecules and Conjugates for Chemical Probes

The this compound structure is well-suited for use as a building block in the synthesis of linker molecules and chemical probes. The chlorobutyl side chain serves as a reactive handle that can be used to covalently attach the thiazole moiety to other molecules of interest, such as fluorophores, affinity tags (e.g., biotin), or biologically active molecules like peptides or drugs.

This conjugation chemistry typically involves the nucleophilic displacement of the chloride by a functional group on the target molecule, such as an amine, thiol, or hydroxyl group. This creates a stable covalent bond, linking the thiazole core to the desired functionality. The resulting bifunctional molecule can be used in a variety of applications, for example, as a fluorescent probe to track the localization of a target protein or as a tool for affinity-based purification.

Target Molecule Functional GroupLinkage FormedConjugate Type
Primary Amine (R-NH₂)Secondary AmineAmine-linked conjugate
Thiol (R-SH)ThioetherThioether-linked conjugate
Carboxylate (R-COO⁻)EsterEster-linked conjugate

This table provides conceptual examples of conjugate synthesis.

Preparation of Isotopically Labeled Analogues for Mechanistic and Tracing Studies

Isotopically labeled versions of this compound are invaluable tools for a range of scientific investigations, including metabolic studies, pharmacokinetic analysis, and elucidation of reaction mechanisms. Common isotopes used include deuterium (²H or D), carbon-13 (¹³C), and carbon-14 (¹⁴C).

There are two primary strategies for introducing isotopic labels:

Isotope Exchange on the Pre-formed Molecule: The acidic C-2 proton of the thiazole ring is particularly amenable to hydrogen-deuterium (H-D) exchange. acs.org Simply treating the compound with a deuterium source, such as deuterated water (D₂O), often in the presence of a base or an iridium catalyst, can lead to efficient incorporation of deuterium at this position. wikipedia.orgresearchgate.net This method is straightforward for introducing deuterium at a specific site.

De Novo Synthesis from Labeled Precursors: To incorporate isotopes like ¹³C or ¹⁴C, or to label positions that are not amenable to exchange, a synthetic approach starting from labeled building blocks is necessary. For the synthesis of the thiazole ring, which is often accomplished via the Hantzsch thiazole synthesis, one could use isotopically labeled thioacetamide (B46855) or a labeled α-haloketone precursor. researchgate.net For instance, using [¹³C₂]-thioacetamide would introduce two ¹³C atoms into the thiazole ring. Similarly, the chlorobutyl side chain could be labeled by starting with a commercially available, isotopically labeled chlorobutane derivative.

Labeling StrategyIsotopePosition(s) LabeledRequired Labeled Reagent
H-D ExchangeDeuterium (²H)C-2 of thiazole ringD₂O (with catalyst)
De Novo SynthesisCarbon-13 (¹³C)C-2 and Nitrogen of thiazole ring¹³C-labeled Thioacetamide
De Novo SynthesisCarbon-14 (¹⁴C)Butyl side chain¹⁴C-labeled 1-bromo-4-chlorobutane

This table summarizes strategies for the preparation of isotopically labeled analogues.

Environmental and Green Chemistry Engineering Aspects in Academic Research

Pathways for Degradation in Controlled Experimental Systems

Currently, there is a notable lack of specific academic research focused on the degradation pathways of 5-(4-Chlorobutyl)-4-methyl-1,3-thiazole in controlled experimental systems. However, insights can be drawn from studies on related compounds.

The degradation of thiazole-containing compounds has been investigated under various conditions. For instance, the photodegradation of certain thiazole (B1198619) derivatives has been shown to occur via reaction with singlet oxygen, leading to the formation of unstable endoperoxides that subsequently rearrange into different products. nih.gov This suggests that photolytic degradation could be a potential pathway for this compound, particularly the breakdown of the thiazole ring.

Furthermore, the biodegradation of benzothiazoles, which feature a thiazole ring fused to a benzene ring, has been studied. Some Rhodococcus strains have demonstrated the ability to degrade benzothiazoles, with pathways often converging to the formation of 2-hydroxybenzothiazole, which is then further metabolized. nih.govnih.gov While the chlorobutyl side chain introduces a different element, these studies suggest that microbial degradation of the thiazole moiety is plausible.

Research on the degradation of chlorinated butenes and butadienes has shown that these compounds can be fully dechlorinated by granular iron to less harmful products. chemicalbook.com This indicates that the chlorobutyl group in this compound might be susceptible to reductive dechlorination under specific environmental conditions.

It is important to emphasize that these are potential degradation pathways inferred from related structures. Rigorous experimental studies on this compound are necessary to determine its actual degradation mechanisms and kinetics.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The Hantzsch thiazole synthesis is a common and versatile method for preparing thiazole derivatives and can be considered a likely route for the synthesis of this compound. mdpi.com

A plausible Hantzsch synthesis for this compound would involve the reaction of a thioamide (e.g., thioacetamide) with an α-haloketone (e.g., 1-chloro-5-bromo-2-pentanone).

Theoretical Atom Economy Calculation for a Plausible Hantzsch Synthesis:

To illustrate the concept, a hypothetical atom economy calculation for a plausible synthesis route is presented below. The calculation is based on the molecular weights of the reactants and the desired product.

Reactant 1 Reactant 2 Desired Product By-products
Thioacetamide (B46855) (C₂H₅NS)1-Chloro-5-bromo-2-pentanone (C₅H₈BrClO)This compound (C₈H₁₂ClNS)Water (H₂O), Hydrogen Bromide (HBr)
MW: 75.13 g/mol MW: 215.5 g/mol MW: 190.7 g/mol MW: 18.02 g/mol , 80.91 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (190.7 / (75.13 + 215.5)) x 100 ≈ 65.6%

This theoretical calculation suggests that a significant portion of the reactant atoms are not incorporated into the final product, instead forming by-products. This highlights an area for improvement in terms of green chemistry.

Waste Minimization Strategies:

Several strategies can be employed to minimize waste in thiazole synthesis:

Catalysis: The use of reusable catalysts can reduce the need for stoichiometric reagents that end up as waste. bepls.com

Solvent Selection: Utilizing greener solvents, such as water or ionic liquids, or even performing reactions under solvent-free conditions, can significantly reduce waste and environmental impact. bepls.com

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) can improve yield and selectivity, thereby minimizing the formation of by-products. Microwave-assisted and ultrasound-mediated syntheses are modern techniques that can lead to shorter reaction times and higher yields. researchgate.netresearchgate.net

One-Pot Reactions: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent usage and waste generation. bepls.com

Bio-Derived or Renewable Feedstocks in Thiazole Synthesis

The use of bio-derived or renewable feedstocks is a cornerstone of sustainable chemistry. While the direct synthesis of this compound from renewable resources is not yet established in academic literature, there is a growing interest in developing green synthetic routes for thiazole derivatives using bio-based starting materials. researchgate.net

For instance, research has explored the synthesis of thiazole-imino derivatives using furfural, a compound derived from agricultural biomass. researchgate.net This demonstrates the potential for incorporating renewable feedstocks into the synthesis of the thiazole core.

The development of synthetic pathways that utilize bio-derived platform chemicals for the construction of both the thiazole ring and the chlorobutyl side chain would represent a significant advancement in the green chemistry profile of this compound. Future research in this area could focus on identifying and converting biomass-derived molecules into the necessary precursors for its synthesis.

Future Research Trajectories and Unexplored Potential

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The thiazole (B1198619) ring is an aromatic system with distinct reactive positions, capable of undergoing a variety of chemical transformations. mdpi.com Future research could focus on exploring the reactivity of 5-(4-Chlorobutyl)-4-methyl-1,3-thiazole beyond standard transformations.

Thiazole Ring Functionalization: The thiazole ring can undergo electrophilic substitution, typically at the 5-position, although this is already substituted in the target compound. numberanalytics.com However, research into direct C-H activation at other positions, facilitated by transition metal catalysis, could unlock new pathways for functionalization. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, are powerful tools for modifying thiazole rings, and their application to this specific scaffold remains to be explored. numberanalytics.com

Side-Chain Manipulation: The 4-chlorobutyl group is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups (e.g., azides, amines, thiols, cyanides). Beyond simple substitution, investigations could pursue unconventional transformations such as:

Intramolecular Cyclization: Under appropriate conditions, the chlorobutyl chain could be induced to cyclize onto the thiazole ring or a newly introduced functional group, leading to novel bicyclic or polycyclic heterocyclic systems.

Radical-Based Alkylations: The introduction of a sulfone group onto the thiazole ring has been shown to facilitate radical-based alkylations, suggesting that similar strategies could be developed for this compound to form complex molecules. nih.govrsc.org

Transformation TypePotential Reagents/ConditionsExpected Outcome
C-H ArylationPd(OAc)₂, P(o-tol)₃, Ar-Br, Cs₂CO₃Introduction of aryl groups directly onto the thiazole ring.
Nucleophilic AzidationSodium Azide (NaN₃) in DMFConversion of the chlorobutyl group to an azidobutyl group.
Intramolecular Friedel-CraftsLewis Acid (e.g., AlCl₃)Formation of a fused ring system via cyclization onto an appended aromatic group.
Grignard Reagent FormationMagnesium (Mg) turnings in THFCreation of a thiazolyl-butyl Grignard reagent for carbon-carbon bond formation.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The synthesis of complex molecules, such as the HIV protease inhibitor Ritonavir, for which this compound can be an intermediate, often involves multiple steps that could be streamlined using flow technology. chemicalbook.comnih.gov

Future work could involve developing a continuous-flow synthesis for this compound and its derivatives. This would involve immobilizing reagents or catalysts onto solid supports packed into columns, allowing for a continuous stream of reactants to be converted into products. Such a platform would enable the rapid and automated synthesis of a library of analogues for screening purposes, accelerating the discovery of new chemical entities.

Development of Advanced Catalytic Systems Utilizing Thiazole-Based Components

The thiazole moiety is a known ligand for transition metals and has been incorporated into various catalytic systems. cdnsciencepub.com The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal centers, influencing their catalytic activity. acs.orgsemanticscholar.org

The structure of this compound is well-suited for the development of novel catalysts:

Homogeneous Catalysts: The chlorobutyl chain can be functionalized to introduce additional coordinating groups, creating bidentate or tridentate ligands. These new thiazole-based ligands could be complexed with metals like palladium, copper, or rhodium to catalyze a range of organic reactions, including cross-coupling and asymmetric synthesis. cdnsciencepub.com

Heterogeneous Catalysts: The terminal chloro group provides a convenient handle for immobilizing the molecule onto a solid support, such as silica, polymers, or metal-organic frameworks (MOFs). doi.org This would lead to the creation of recyclable, heterogeneous catalysts, which are highly desirable for sustainable and industrial chemical processes. For example, porous polymers incorporating thiazolo[5,4-d]thiazole (B1587360) units have been used to support copper complexes for efficient catalysis. doi.org

Design of Novel Chemical Probes and Tools Based on the Compound's Structure

Chemical probes are essential tools for studying biological systems. The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. acs.orgnih.gov This suggests that derivatives of this compound could interact with biological targets.

The chlorobutyl group serves as a reactive linker, enabling the attachment of various reporter tags:

Fluorescent Probes: Conjugation with a fluorophore could allow for the visualization of the molecule's distribution and interaction within cells.

Affinity-Based Probes: Attachment of a biotin (B1667282) tag could be used for affinity purification to identify the protein targets of the molecule.

Photoaffinity Labels: Incorporation of a photo-reactive group would enable the covalent labeling of binding partners upon UV irradiation, providing a powerful method for target identification.

The versatility of the thiazole scaffold allows for systematic structural modifications to optimize binding affinity and selectivity for a specific biological target, making this compound an attractive starting point for the development of new chemical biology tools. nih.gov

Computational Design and Prediction of Novel Analogues with Desired Chemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. nih.gov Such methods can be applied to this compound to guide future synthetic efforts.

Predicting Reactivity and Properties: DFT calculations can be used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap can indicate the chemical reactivity and stability of the molecule. nih.gov These computational insights can help predict the most likely sites for electrophilic or nucleophilic attack and guide the design of new reactions. researchgate.net

Designing Novel Analogues: In silico methods can be used to design a virtual library of analogues by modifying the substituents on the thiazole ring or the side chain. nih.gov By calculating the desired chemical properties (e.g., electronic properties, solubility, stability) for each analogue, researchers can prioritize the synthesis of compounds that are most likely to have the desired characteristics. worldwidejournals.comresearchgate.net This computational-led approach can significantly reduce the time and resources required for developing new materials or molecules with specific functions.

CompoundModificationPredicted HOMO (eV)Predicted LUMO (eV)Predicted Energy Gap (eV)
This compoundParent Compound-6.5-0.95.6
Analogue 1Replace -Cl with -N₃-6.3-1.15.2
Analogue 2Add -NO₂ at C2-position-7.1-2.05.1
Analogue 3Replace -CH₃ with -CF₃-6.9-1.55.4

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential of computational design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.